![molecular formula C6H7F3O2 B1530667 2-[1-(Trifluoromethyl)cyclopropyl]acetic acid CAS No. 1368342-07-7](/img/structure/B1530667.png)
2-[1-(Trifluoromethyl)cyclopropyl]acetic acid
Overview
Description
“2-[1-(Trifluoromethyl)cyclopropyl]acetic acid” is a chemical compound with the molecular weight of 168.12 . Its IUPAC name is [1-(Trifluoromethyl)cyclopropyl]acetic acid . The compound’s InChI code is 1S/C6H7F3O2/c7-6(8,9)5(1-2-5)3-4(10)11/h1-3H2,(H,10,11) .
Molecular Structure Analysis
The molecular structure of “2-[1-(Trifluoromethyl)cyclopropyl]acetic acid” can be represented by the linear formula C6H7F3O2 .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-[1-(Trifluoromethyl)cyclopropyl]acetic acid” include a molecular weight of 168.12 .Scientific Research Applications
Catalysis and Synthesis
- Catalytic Trifluoromethylation: The trifluoromethyl group is integral in catalytic processes for modifying aryl- and vinylboronic acids. A study demonstrated the efficiency of a related compound in trifluoromethylation reactions, highlighting its role in introducing fluorinated groups into organic molecules under mild conditions, thus enhancing their properties for various applications in medicinal chemistry and materials science (Arimori & Shibata, 2015).
Chemical Synthesis Innovations
- Synthesis of Cyclopropane Derivatives: Research has shown innovative methods to synthesize cyclopropane acetic acid ethyl esters from cyclopropyl alkyl ketones, leveraging the unique reactivity of the cyclopropyl group for constructing complex molecular architectures, which are valuable in pharmaceuticals and agrochemicals (Nongkhlaw et al., 2005).
Organic Synthesis Techniques
- Cyclopropylideneacetic Acids and Esters Cyclization: Explorations into cyclopropylideneacetic acids and esters have unveiled novel cyclization reactions facilitated by CuX(2) (Copper Bromide or Iodide) in aqueous acetonitrile. This reaction pathway offers a method to synthesize furanones and pyranones, compounds with potential applications in flavoring agents, pharmaceuticals, and organic materials (Huang & Zhou, 2002).
Medicinal Chemistry Applications
- Trifluoromethyl-Substituted Cyclopropanes: A recent study outlined a general and scalable approach to synthesizing trifluoromethyl-substituted cyclopropanes. These compounds are pivotal in medicinal chemistry for their bioactivity, offering a path to new drug development with enhanced metabolic stability and binding affinity (Ahunovych et al., 2023).
Environmental and Safety Considerations
- Toxicity of Trifluoroacetic Acid (TFA): While not directly related to 2-[1-(Trifluoromethyl)cyclopropyl]acetic acid, studies on the toxicity of TFA, a related compound, have shown that despite structural similarities to other acetic acids, TFA does not exhibit similar toxicological properties, indicating a unique safety profile that could inform the handling and use of related chemicals in research and industrial applications (Sun & Corbett, 2017).
properties
IUPAC Name |
2-[1-(trifluoromethyl)cyclopropyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7F3O2/c7-6(8,9)5(1-2-5)3-4(10)11/h1-3H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWVHOPCZDUVEAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CC(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-(Trifluoromethyl)cyclopropyl]acetic acid | |
CAS RN |
1368342-07-7 | |
| Record name | 2-[1-(trifluoromethyl)cyclopropyl]acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



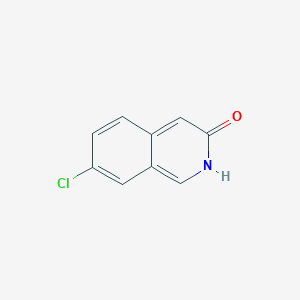
![1-[3-(Trifluoromethoxy)phenyl]ethan-1-amine hydrochloride](/img/structure/B1530587.png)
![(6-Phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine](/img/structure/B1530588.png)
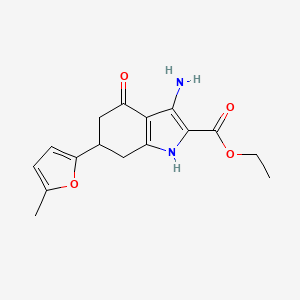
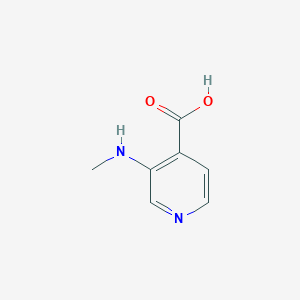
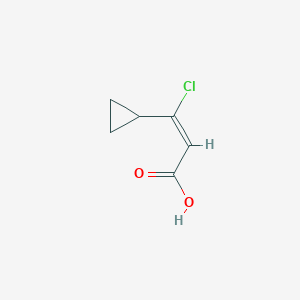
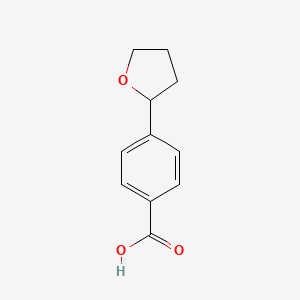
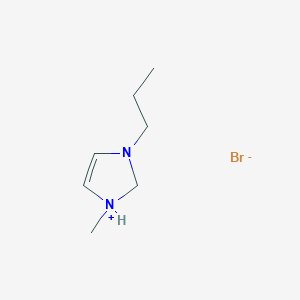

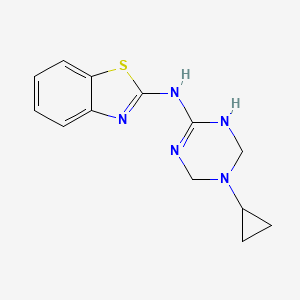
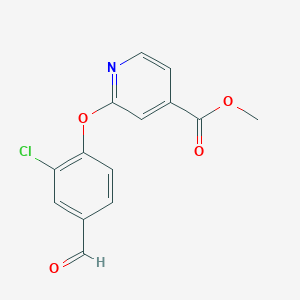
![1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-methyl-1H-pyrazol-5-amine](/img/structure/B1530603.png)
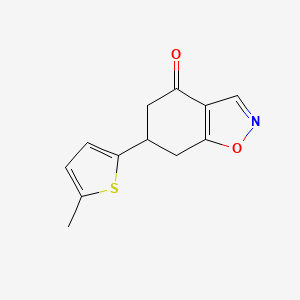
![3-[Methyl(prop-2-yn-1-yl)amino]pyridazine-4-carbonitrile](/img/structure/B1530605.png)